N-(4-acetylphenyl)-2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Description

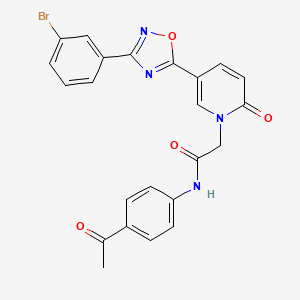

N-(4-acetylphenyl)-2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a structurally complex small molecule featuring a pyridinone core substituted with a 1,2,4-oxadiazole ring and a 3-bromophenyl group. The acetamide moiety is linked to a 4-acetylphenyl group, which may enhance solubility or modulate binding interactions. This compound belongs to a class of molecules designed for targeted biological activity, likely involving protein inhibition or modulation, as inferred from structurally related analogs in the provided evidence .

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17BrN4O4/c1-14(29)15-5-8-19(9-6-15)25-20(30)13-28-12-17(7-10-21(28)31)23-26-22(27-32-23)16-3-2-4-18(24)11-16/h2-12H,13H2,1H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBITLIBJPEXQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BrN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a multi-functional structure characterized by:

- An acetylphenyl group that may influence lipophilicity and receptor binding.

- A pyridine derivative which is known for its role in various biological activities.

- A bromophenyl moiety contributing to its electronic properties.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it showed an IC50 value of against HepG2 liver cancer cells, indicating potent inhibitory effects on cell growth and proliferation .

The mechanism underlying the antiproliferative effects is believed to involve:

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Cycle Progression : Studies suggest that it may interfere with specific phases of the cell cycle, thereby preventing cancer cells from dividing.

Comparative Biological Activity

| Activity Type | IC50 Value | Target Cell Line | Reference |

|---|---|---|---|

| Antiproliferative | HepG2 | ||

| DPP-IV Inhibition | 38% at 100 μM | Enzyme Assay |

Case Studies and Research Findings

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : A study evaluated a series of compounds similar to this compound for their ability to inhibit DPP-IV, an enzyme involved in glucose metabolism. The compound exhibited promising results with a significant inhibition rate compared to standard inhibitors .

- Structural Activity Relationship (SAR) : Investigations into the structural modifications of related compounds have revealed that the presence of specific functional groups significantly enhances biological activity. The incorporation of bromine into the phenyl ring was noted to improve the binding affinity towards target receptors .

- Computational Studies : Molecular docking studies have been employed to predict the interaction between this compound and various biological targets. These studies suggest that the compound binds effectively within the active sites of several enzymes, which could explain its observed biological activities .

Scientific Research Applications

Biological Activities

Recent studies have highlighted several promising biological activities associated with N-(4-acetylphenyl)-2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing oxadiazole and pyridine rings have shown potent activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Compounds with oxadiazole and pyridine functionalities have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that the presence of halogen substitutions enhances antibacterial efficacy.

Anticonvulsant Effects

Some derivatives of pyridine-based compounds have been tested for anticonvulsant activities in animal models. The results indicate that these compounds can effectively reduce seizure frequency and duration.

Case Studies

Several case studies provide insights into the effectiveness of this compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares key structural motifs with several molecules documented in the evidence:

Key Observations:

- Heterocyclic Core: The pyridinone and 1,2,4-oxadiazole moieties are conserved across analogs, suggesting a role in binding to proteasomal subunits or other targets .

- The 4-acetylphenyl substituent differs from the benzyl or dimethylphenyl groups in other compounds, possibly altering steric hindrance or hydrogen-bonding capacity .

Binding and Stability Insights from Molecular Dynamics (MD) Studies

highlights MD simulations of β1i subunit inhibitors, such as Compound 2, which adopt flipped orientations to interact with Phe31 and Lys33 residues. The target compound’s 1,2,4-oxadiazole group may similarly stabilize binding through π-π stacking or dipole interactions, while the 3-bromophenyl group could introduce steric or electronic effects absent in non-halogenated analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-acetylphenyl)-2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide?

- Methodology : Synthesis typically involves multi-step organic reactions:

Heterocycle formation : Construct the 1,2,4-oxadiazole ring via cyclization of nitrile precursors with hydroxylamine .

Coupling reactions : Link the oxadiazole moiety to the pyridinone core using nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) .

Acetamide functionalization : Introduce the acetylphenyl group via amidation or alkylation under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., oxadiazole C-5 vs. C-3 linkage) and detects impurities .

- 2D NMR (e.g., HSQC, HMBC) resolves ambiguities in aromatic proton assignments .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the oxadiazole ring formation?

- Key variables :

- Temperature : Cyclization of nitriles with hydroxylamine HCl proceeds optimally at 80–100°C in ethanol/water .

- Catalysts : Use ZnCl₂ or CuI to accelerate cyclization kinetics .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Yield improvement : Monitor reaction progress via TLC and quench reactions at 85–90% completion to minimize side products .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

- Assay standardization :

- Control cell lines (e.g., HEK-293 vs. HeLa) and microbial strains (Gram-positive vs. Gram-negative) to assess selectivity .

- Validate dose-response curves (IC₅₀/EC₅₀) across ≥3 independent replicates .

- Structural analogs : Compare activity of derivatives lacking the bromophenyl or acetamide groups to identify pharmacophores .

Q. How can researchers address inconsistencies in spectral data interpretation (e.g., overlapping NMR peaks)?

- Advanced NMR techniques :

- DEPT-135 distinguishes CH₃/CH₂/CH groups in complex mixtures .

- NOESY identifies spatial proximity between protons (e.g., pyridinone and acetamide groups) .

Q. What experimental designs are recommended for studying the compound’s mechanism of action?

- In vitro assays :

- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

- Cellular uptake : Track intracellular accumulation via fluorescent tagging (e.g., BODIPY conjugates) .

- Molecular docking : Perform AutoDock/Vina simulations to predict binding affinities for targets like DNA topoisomerase II .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.